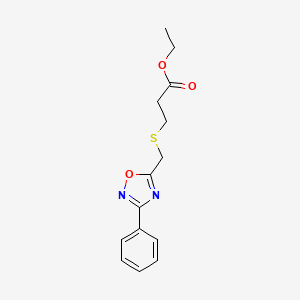
Ethyl 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)propanoate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)propanoate typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and polyphosphoric acid (PPA) . The reaction conditions often involve refluxing the reactants in a suitable solvent such as toluene or acetone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of ethyl 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)propanoate involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes such as thymidylate synthase, histone deacetylases (HDAC), and topoisomerase II, which are crucial for DNA replication and cell division . These interactions can lead to the disruption of cancer cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
1,3,4-Oxadiazole derivatives: Compounds with similar heterocyclic structures, known for their diverse biological activities.
Uniqueness
Ethyl 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)propanoate is unique due to its specific structure, which combines the oxadiazole ring with a thioether linkage and an ester group. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
61560-09-6 |
|---|---|
Molecular Formula |
C14H16N2O3S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
ethyl 3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]propanoate |
InChI |
InChI=1S/C14H16N2O3S/c1-2-18-13(17)8-9-20-10-12-15-14(16-19-12)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI Key |
XCRFMVDCRHWOMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSCC1=NC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















